1-(Azetidin-3-ylsulfanyl)ethan-1-one; trifluoroacetic acid
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Overview
Description
1-(Azetidin-3-ylsulfanyl)ethan-1-one; trifluoroacetic acid is a chemical compound with the molecular formula C7H10F3NO3S and a molecular weight of 245.22 g/mol . This compound is known for its unique structure, which includes an azetidine ring and a trifluoroacetic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-(Azetidin-3-ylsulfanyl)ethan-1-one; trifluoroacetic acid involves several steps. One common method includes the reaction of azetidine with ethanethioate in the presence of trifluoroacetic acid. The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-(Azetidin-3-ylsulfanyl)ethan-1-one; trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reducing agents used.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Azetidin-3-ylsulfanyl)ethan-1-one; trifluoroacetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-ylsulfanyl)ethan-1-one; trifluoroacetic acid involves its interaction with specific molecular targets. The azetidine ring and the trifluoroacetic acid moiety can interact with enzymes and receptors, modulating their activity. The pathways involved in these interactions are still under investigation, but they are believed to play a role in the compound’s biological effects .
Comparison with Similar Compounds
1-(Azetidin-3-ylsulfanyl)ethan-1-one; trifluoroacetic acid can be compared with other similar compounds, such as:
1-(Azetidin-3-yl)ethan-1-one: Lacks the trifluoroacetic acid moiety, resulting in different chemical properties and reactivity.
S-(Azetidin-3-yl) ethanethioate: Similar structure but different functional groups, leading to variations in its applications and reactivity.
The uniqueness of this compound lies in its combination of the azetidine ring and the trifluoroacetic acid moiety, which imparts distinctive chemical and biological properties.
Biological Activity
1-(Azetidin-3-ylsulfanyl)ethan-1-one; trifluoroacetic acid (CAS: 2231674-90-9) is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
- Molecular Formula : C7H10F3NO3S
- Molecular Weight : 245.22 g/mol
- IUPAC Name : S-(azetidin-3-yl) ethanethioate 2,2,2-trifluoroacetate
- Structure : The compound features a trifluoroacetate group, which is known to enhance biological activity in various chemical contexts.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing on its potential as an anti-inflammatory and anticancer agent.
Anti-inflammatory Activity
Research indicates that compounds similar to 1-(azetidin-3-ylsulfanyl)ethan-1-one exhibit significant anti-inflammatory properties. For example, studies on quinoline derivatives have shown that trifluoroacetyl groups can enhance the inhibition of nitric oxide production in RAW 264.7 macrophages, suggesting a potential mechanism for the anti-inflammatory effects of related compounds .
Anticancer Potential
The anticancer activity of related compounds has been explored using various models, including zebrafish embryos. These studies have demonstrated that certain trifluoroacetyl derivatives can inhibit cell growth and induce apoptosis in cancer cells . The mechanisms often involve the modulation of key signaling pathways such as NF-kB and COX-2 .
The mechanisms through which 1-(azetidin-3-ylsulfanyl)ethan-1-one exerts its biological effects may include:
- Inhibition of Nitric Oxide Synthase (iNOS) : This inhibition leads to reduced inflammation.
- Modulation of Apoptotic Pathways : Inducing apoptosis in cancer cells via intrinsic and extrinsic pathways.
- Interaction with Cellular Receptors : Potential binding to receptors involved in inflammatory responses.
Study on Quinoline Derivatives
A study focused on quinoline derivatives found that compounds with a trifluoroacetyl moiety showed promising results in inhibiting LPS-stimulated nitric oxide production in macrophages, demonstrating their potential as anti-inflammatory agents .
Compound | IC50 (µM) | Mechanism |
---|---|---|
Quinoline Derivative A | 5.0 | iNOS Inhibition |
Quinoline Derivative B | 4.5 | COX-2 Inhibition |
Zebrafish Model for Anticancer Activity
In another study involving zebrafish embryos, several trifluoromethyl alcohols were tested for their growth inhibitory effects on cancer cells. The results indicated that specific derivatives significantly reduced cell viability, supporting further exploration into their anticancer properties .
Properties
IUPAC Name |
S-(azetidin-3-yl) ethanethioate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NOS.C2HF3O2/c1-4(7)8-5-2-6-3-5;3-2(4,5)1(6)7/h5-6H,2-3H2,1H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWCBOBBVBVZAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CNC1.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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